Cas no 1031655-08-9 ([2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine)

[2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine structure
1031655-08-9 structure
Product Name:[2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine
CAS No:1031655-08-9
MF:C12H14N2O2
MW:218.251762866974
CID:3159650
PubChem ID:25220401
Update Time:2025-07-29

[2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine
    • 1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
    • CCG-185176
    • AKOS005214270
    • 1031655-08-9
    • STK505410
    • {[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]-METHYL}AMINE
    • [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
    • (2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methanamine
    • [2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR
    • ALBB-008434
    • MDL: MFCD08457270
    • Inchi: 1S/C12H14N2O2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7,13H2,1-2H3
    • InChI Key: RQHLRQLAMIILNG-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(CN)N=C1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 218.105527694g/mol
  • Monoisotopic Mass: 218.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61.3Ų

[2-(4-methoxy-phenyl)-5-methyl-oxazol-4-yl]-methylamine Pricemore >>

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